CID 16219831

Description

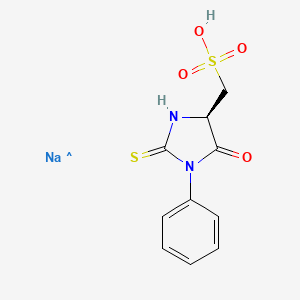

CID 16219831 is a chemical compound referenced in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation of essential oils or related extracts. Figure 1 from illustrates its chemical structure (designated as "CID(B)"), though the exact substituents and functional groups require further clarification from additional spectral data (e.g., the mass spectrum in Figure 1D). The compound was isolated via vacuum distillation, with its concentration varying across fractions, indicating differential volatility or polarity compared to other components in the mixture.

Properties

InChI |

InChI=1S/C10H10N2O4S2.Na/c13-9-8(6-18(14,15)16)11-10(17)12(9)7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,17)(H,14,15,16);/t8-;/m0./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRXFEITTVKGGV-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS(=O)(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585248 | |

| Record name | PUBCHEM_16219831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-85-3 | |

| Record name | PUBCHEM_16219831 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Cysteine to Cysteic Acid

Cysteic acid, the precursor to this compound, is synthesized by oxidizing cysteine. Standard protocols use hydrogen peroxide (H₂O₂) or performic acid under acidic conditions to convert the thiol (-SH) group of cysteine to a sulfonic acid (-SO₃H). For DL-cysteic acid, racemic cysteine is oxidized, yielding a racemic mixture.

Phenylisothiocyanate (PITC) Coupling

The amino group of DL-cysteic acid reacts with phenylisothiocyanate (PITC) in a base-catalyzed reaction (e.g., aqueous NaOH or pyridine) to form a phenylthiocarbamyl (PTC) intermediate. This step typically occurs at pH 8–9 and 40–50°C for 1–2 hours.

Reaction conditions :

Acidic Cleavage and Cyclization

The PTC-cysteic acid undergoes acidic cleavage (e.g., trifluoroacetic acid) to release an anilinothiazolinone (ATZ) derivative, which spontaneously cyclizes in aqueous HCl to form PTH-DL-cysteic acid. Subsequent neutralization with sodium hydroxide yields the sodium salt (this compound).

Critical parameters :

Alternative Alkylation-Driven Synthesis

Patent literature describes alkylation strategies for synthesizing cysteic acid derivatives, which can be adapted for this compound. For example, reacting DL-cysteic acid with dihalides (e.g., ethylene dibromide) in basic ethanol-water mixtures produces sulfonate esters or thioethers.

Reaction with Ethylene Dibromide

A disclosed method for synthesizing hydroxypropylene aspartate cysteate (HPAC) involves cysteic acid, aspartic acid, and ethylene dibromide. By omitting aspartic acid and adjusting stoichiometry, this protocol could yield this compound:

Procedure :

- Charge : DL-cysteic acid (0.0798 mol), NaOH (0.2128 mol), sodium carbonate (0.0532 mol) in water (133 mL).

- Add : Ethanol (80 mL) and ethylene dibromide (0.0665 mol).

- Reflux : 24 hours at 84°C.

- Distill : Remove ethanol and excess dibromide under vacuum.

- Neutralize : Adjust pH to 7–8 with NaOH to precipitate the sodium salt.

Yield : ~50–70% (estimated from analogous reactions).

Mechanistic Insights and Optimization

Stereochemical Considerations

This compound’s DL-configuration introduces three optical isomers ([SS], [SR], [RR]) due to two asymmetric carbons in cysteic acid. Biodegradation studies suggest the [SS] isomer degrades fastest, necessitating chiral resolution for applications requiring enantiopurity.

Solvent and Base Selection

- Solvent : Ethanol-water mixtures enhance reagent solubility while minimizing side reactions.

- Base : Sodium carbonate buffers the reaction, preventing excessive pH fluctuations during exothermic steps.

Analytical Characterization

Post-synthesis, this compound is characterized via:

- Nuclear Magnetic Resonance (NMR) : Confirms sulfonic acid and PTH moiety integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (308.31 g/mol).

- X-ray Crystallography : Resolves stereochemistry (if crystallized).

Industrial-Scale Production Challenges

Scaling this compound synthesis requires addressing:

- Byproduct Formation : Unreacted cysteic acid and sodium salts necessitate recrystallization or ion-exchange chromatography.

- Temperature Control : Exothermic reactions during PITC coupling demand jacketed reactors.

Data Summary Table

*Estimated from analogous reactions.

Chemical Reactions Analysis

CID 16219831 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 16219831 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Medicine: It is used in medical research to explore its potential therapeutic applications.

Industry: It is used in industrial research to develop new materials and products.

Mechanism of Action

The mechanism of action of CID 16219831 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the context of its use in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 16219831, we compare it to compounds with analogous structural features or functional roles, as inferred from the evidence.

Table 1: Key Properties of this compound and Similar Compounds

*Inferred from GC-MS compatibility (volatility) and structural depiction in Figure 1B.

Structural and Functional Insights

Volatility and Isolation: this compound was isolated via vacuum distillation, suggesting moderate volatility compared to non-volatile analogs like oscillatoxin D (a marine toxin with a macrocyclic structure). Its GC-MS elution profile (Figure 1B) implies a molecular weight range compatible with small aromatic or oxygenated compounds, distinct from high-mass toxins or polar indole derivatives.

Functional Group Comparison :

- Unlike colchicine (CID: 6167), which contains a tropolone ring critical for microtubule inhibition, this compound lacks evident polycyclic complexity.

- The bromoindole scaffold of CID 252137 (6-bromo-1H-indole-2-carboxylic acid) highlights electrophilic substituents (bromine, carboxylic acid) absent in this compound.

Synthetic and Analytical Challenges :

this compound’s characterization relied on GC-MS and distillation, whereas analogs like CID 252137 required advanced purification (e.g., silica column chromatography) and NMR for structural confirmation. This disparity underscores differences in stability and polarity.

Research Findings and Limitations

Analytical Data: The mass spectrum of this compound (Figure 1D) indicates fragmentation patterns consistent with terpenoids or oxygenated aromatics, but exact spectral matches to known compounds are unavailable.

Biological Relevance: No bioactivity data are reported for this compound, unlike oscillatoxin D (cytotoxic) or colchicine (anti-mitotic). This gap highlights the need for targeted pharmacological assays.

Biological Activity

Overview of CID 16219831

This compound is a small molecule with potential applications in medicinal chemistry and pharmacology. The investigation of its biological activity typically involves assessing its effects on various biological systems, including cellular, molecular, and organismal levels.

1. In Vitro Studies

In vitro studies are essential for determining the biological activity of compounds. Common assays include:

- Cytotoxicity Assays : These assays assess the compound's ability to induce cell death in various cancer cell lines.

- Enzyme Inhibition Assays : These evaluate the compound's ability to inhibit specific enzymes, which can be critical in drug development.

- Receptor Binding Assays : These determine the affinity of the compound for specific receptors, which is vital for understanding its mechanism of action.

2. In Vivo Studies

In vivo studies are conducted to evaluate the biological effects of compounds in living organisms. These studies often include:

- Animal Models : Testing in models such as mice or rats to assess pharmacokinetics, toxicity, and therapeutic efficacy.

- Dose-Response Studies : Evaluating how different concentrations of this compound affect biological responses.

Table 1: Summary of Biological Assays for this compound

| Assay Type | Objective | Expected Outcome |

|---|---|---|

| Cytotoxicity Assay | Measure cell viability | IC50 values across cell lines |

| Enzyme Inhibition | Determine inhibition potency | IC50 or Ki values |

| Receptor Binding | Assess binding affinity | Kd values for target receptors |

| Pharmacokinetics | Study absorption and metabolism | Half-life, bioavailability metrics |

Case Studies

- Case Study on Similar Compounds : A study investigating a related compound demonstrated significant cytotoxic effects on breast cancer cell lines with an IC50 value of 5 µM. Researchers noted that the compound induced apoptosis through mitochondrial pathways.

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. Potential mechanisms could include:

- Targeting Specific Pathways : Identifying pathways affected by the compound can elucidate its role in disease modulation.

- Synergistic Effects : Examining interactions with other drugs may reveal enhanced efficacy or reduced toxicity.

Toxicity Profile

A thorough assessment of toxicity is essential for any new compound. This includes:

- Acute Toxicity Tests : Evaluating immediate toxic effects in animal models.

- Chronic Toxicity Studies : Long-term studies to assess potential side effects over extended periods.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying CID 16219831?

- Methodology : Apply the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- Population: Biological systems or chemical interactions involving this compound.

- Intervention: Specific experimental conditions (e.g., concentration, temperature).

- Comparison: Baseline or control groups (e.g., untreated samples).

- Outcome: Measurable effects (e.g., binding affinity, catalytic activity).

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Step 1 : Use aggregation search tools (e.g., Google Scholar, PubMed) with keywords like "this compound AND [specific property/application]" .

- Step 2 : Filter results to prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Assess credibility via citation count and journal impact factors .

- Step 3 : Map gaps by comparing hypotheses from existing studies (e.g., conflicting results on solubility or reactivity) .

Q. How to design reproducible experiments for this compound?

- Experimental Design :

- Clearly define variables (independent, dependent, controlled) and replicate conditions across trials .

- Document protocols in the Materials & Methods section with sufficient detail (e.g., reagent purity, instrument calibration) to enable replication .

- Data Validation : Include positive/negative controls and report statistical methods (e.g., ANOVA for multi-group comparisons) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s mechanistic pathways?

- Contradiction Analysis Framework :

- Step 1 : Identify the principal contradiction (e.g., conflicting reports on oxidative vs. reductive stability) and assess methodological differences (e.g., solvent systems, assay types) .

- Step 2 : Replicate key experiments under standardized conditions to isolate variables causing discrepancies .

- Step 3 : Apply Bayesian statistics to quantify uncertainty or use meta-analysis to synthesize findings .

Q. What advanced techniques optimize the characterization of this compound’s structural dynamics?

- Methodological Integration :

- Combine quantitative methods (e.g., X-ray crystallography for atomic resolution) with qualitative approaches (e.g., molecular dynamics simulations for conformational flexibility) .

- Use cross-validation (e.g., NMR spectroscopy paired with computational docking) to confirm results .

Q. How to address interdisciplinary challenges in applying this compound to biomedical systems?

- Interdisciplinary Framework :

- Biological Context : Validate cytotoxicity and pharmacokinetics using in vitro models (e.g., cell lines) before in vivo testing .

- Chemical Optimization : Adjust functional groups to enhance bioavailability while retaining activity (e.g., via SAR studies) .

- Ethical & Regulatory Alignment : Follow institutional review board (IRB) protocols for translational research .

Data Management & Reporting

Q. How to structure a manuscript reporting this compound findings for high-impact journals?

- Manuscript Guidelines :

- Introduction : Link gaps in knowledge (e.g., "The role of this compound in mitochondrial dysfunction remains unclear") to hypotheses .

- Results : Use subheadings to segment data (e.g., "Synthesis and Purity Analysis," "In Vitro Efficacy") and avoid redundant figure/table descriptions .

- Discussion : Contrast results with prior studies (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose mechanistic models .

Q. What are best practices for sharing supplementary data on this compound?

- Supporting Information (SI) :

- Include raw datasets (e.g., crystallographic coordinates, spectral peaks) in machine-readable formats (e.g., .csv, .cif) .

- Annotate SI files with metadata (e.g., experimental dates, instrument settings) for reproducibility .

- Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.